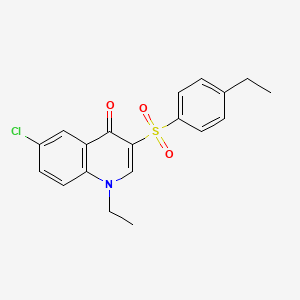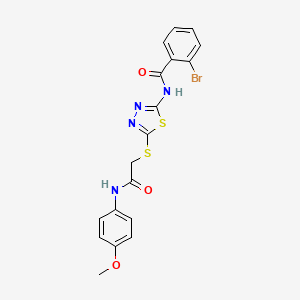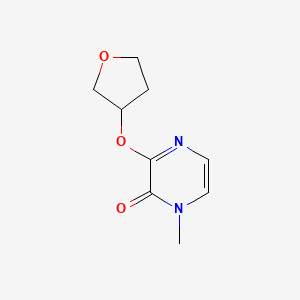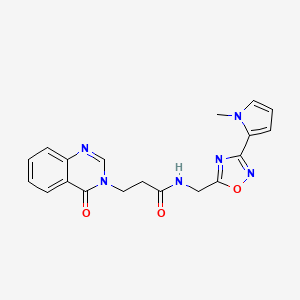![molecular formula C17H13N5OS2 B2410106 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-58-3](/img/structure/B2410106.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a complex organic compound that contains benzothiazole and triazole moieties . Benzothiazole and triazole are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . These compounds are known for their versatile biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO can provide 2-unsubstituted benzothiazoles . Similarly, the synthesis of triazole derivatives can be achieved through various methods .Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” can be complex and involve multiple steps . For instance, the synthesis of benzothiazoles often involves reactions with o-amino(thio)phenols and aldehydes .Aplicaciones Científicas De Investigación
Antibacterial Agents
These compounds have been synthesized and evaluated as potential antibacterial agents. They have shown variable activity against both Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .
Antifungal Agents
Benzothiazole derivatives, which these compounds are a part of, have been associated with antifungal activities. They could potentially be used in the treatment of various fungal infections .
Antiprotozoal Agents
Benzothiazole derivatives have also been investigated for their antiprotozoal activities. This suggests potential applications in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
These compounds could potentially be used in the development of anticancer drugs. Benzothiazole derivatives have been associated with anticancer activities .
Anticonvulsant Agents
Benzothiazole derivatives have been associated with anticonvulsant activities. This suggests potential applications in the treatment of conditions like epilepsy .
Antihypertensive Agents
These compounds could potentially be used in the treatment of hypertension. Benzothiazole derivatives have been associated with antihypertensive activities .
Antidiabetic Agents
Benzothiazole derivatives have been associated with antidiabetic activities. This suggests potential applications in the treatment of diabetes .
Anti-inflammatory Agents
These compounds could potentially be used in the treatment of inflammation. Benzothiazole derivatives have been associated with anti-inflammatory activities .
Direcciones Futuras
The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, further studies could be conducted to understand its mechanism of action and to optimize its synthesis for potential use in drug development .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVXKIBVBFEFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)
![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)



![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)
![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)